REACTION_CXSMILES
|
[C:1]1([O:9][CH3:10])[C:2](=[CH:5][CH:6]=[CH:7][CH:8]=1)[O:3][CH3:4].[Cl:11][CH2:12][C:13]([CH3:18])([CH3:17])[C:14](Cl)=[O:15]>>[Cl:11][CH2:12][C:13]([CH3:18])([CH3:17])[C:14]([C:7]1[CH:6]=[CH:5][C:2]([O:3][CH3:4])=[C:1]([O:9][CH3:10])[CH:8]=1)=[O:15]
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(OC)=CC=CC1)OC
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
ClCC(C(=O)Cl)(C)C
|
Name
|
polyphosphoric acid
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred until the polyphosphoric acid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 50 mL round bottom flask equipped with a stir bar
|
Type
|
CUSTOM
|
Details
|
by removing an aliquot for mini workup and NMR analysis
|
Type
|
ADDITION
|
Details
|
] The material was added to a mixture of ice water (100 mL)/EtOAc (100 mL)
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the EtOAc phase was washed with sat. NaHCO3 (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Amount obtained
|
Name
|
|
Type
|
|
Smiles
|
ClCC(C(=O)C1=CC(=C(C=C1)OC)OC)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |